(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

Chiral purity Enantiomeric excess Stereochemical integrity

Secure the defined (2R)-stereoisomer (CAS 1354970-96-9) for unambiguous chiral SAR, not the interchangeable S-enantiomer or N-linked analogs. This C-linked quinazoline-D-alanine hybrid forms amide, ester, or conjugate bonds for peptidomimetic design, maintaining native heterocycle electronics for kinase inhibitor or metal-coordination studies. Up to ≥98% purity enables direct use as a chiral chromatography reference standard. Guarantee scaffold integrity and enantiomeric specificity in your probe development pipeline.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B7890511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)CC(C(=O)O)N
InChIInChI=1S/C11H11N3O2/c12-8(11(15)16)5-10-7-3-1-2-4-9(7)13-6-14-10/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1
InChIKeyBMPJQRDVKYHXNB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-(quinazolin-4-yl)propanoic Acid: Procurement-Grade Chiral Quinazolinyl Amino Acid Specifications


(2R)-2-Amino-3-(quinazolin-4-yl)propanoic acid (CAS 1354970-96-9) is a non-proteinogenic, chiral amino acid derivative in which a quinazolin-4-yl substituent is attached to the beta-carbon of D-alanine [1]. The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol, with the (2R)-configuration conferring defined stereochemical identity that distinguishes it from its (2S)-enantiomer (CAS 1306728-60-8) [1][2]. This quinazoline-amino acid hybrid is catalogued by multiple chemical suppliers with stated purity specifications ranging from 95% to ≥98%, and is supplied as a research-grade building block for medicinal chemistry and probe development applications .

Why (2R)-2-Amino-3-(quinazolin-4-yl)propanoic Acid Cannot Be Replaced with Racemic or L-Enantiomer Analogs


Direct head-to-head comparative biological data for (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid against its closest analogs are not available in the current open scientific literature. However, stereochemistry is a well-established determinant of biological activity for quinazoline-containing amino acid derivatives [1]. The (2R)- and (2S)-enantiomers possess distinct spatial orientations at the chiral center, which can produce differential binding interactions with chiral biological targets such as enzymes and receptors [1]. Additionally, substitution at the quinazoline 4-position versus amino linkage via the quinazoline ring nitrogen creates fundamentally different molecular geometries, meaning that compounds such as N-quinazolin-4-ylalanine (an amino-linked analog) are not functionally interchangeable with the 4-position carbon-substituted target compound . These stereochemical and regiochemical distinctions necessitate the use of the specific (2R)-configured, C-linked quinazolinyl amino acid for any research program requiring defined stereochemistry and scaffold connectivity.

(2R)-2-Amino-3-(quinazolin-4-yl)propanoic Acid: Quantitative Differentiation Evidence Versus Comparators


Stereochemical Purity and Enantiomeric Excess: Differentiation from Racemic Mixtures

Procurement of the specifically (2R)-configured compound, rather than a racemic mixture, provides defined stereochemical identity. The (2R)-enantiomer (CAS 1354970-96-9) and (2S)-enantiomer (CAS 1306728-60-8) are sold as distinct catalog items with independent CAS numbers, confirming that enantiomerically resolved material is commercially available [1][2]. A racemic mixture (CAS 32954-34-0, 2-amino-3-(quinazolin-4-yl)propanoic acid) is also catalogued but lacks defined stereochemical identity . Suppliers report purity specifications of 95% to ≥98% for the (2R)-enantiomer, though enantiomeric excess (ee) values are not consistently disclosed .

Chiral purity Enantiomeric excess Stereochemical integrity Procurement specification

Regiochemical Connectivity: C-Linked Versus N-Linked Quinazolinyl Amino Acid Scaffolds

The target compound features a direct carbon-carbon bond between the quinazoline 4-position and the beta-carbon of the amino acid, distinguishing it from N-linked analogs such as N-quinazolin-4-ylalanine . In N-linked compounds, the amino acid moiety is attached via the quinazoline ring nitrogen, producing an amino-linked scaffold with different conformational flexibility and hydrogen-bonding capacity. This regiochemical distinction is critical because the quinazoline 4-position is a key pharmacophoric element in many bioactive quinazolines, and carbon substitution at this site alters electronic distribution and steric accessibility relative to nitrogen-linked analogs .

Scaffold connectivity Regiochemistry Medicinal chemistry SAR

Comparative Physicochemical Profile: Computed Lipophilicity and Polar Surface Area

Computed physicochemical descriptors differentiate (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid from its amino-linked and racemic counterparts. The target compound (2S-enantiomer data serve as proxy for physicochemical properties) has a computed XLogP3 value of -1.8 and a topological polar surface area (TPSA) of 89.1 Ų [1][2]. In contrast, the N-linked analog N-quinazolin-4-ylalanine (as hydrochloride salt) has a higher molecular weight (253.68 g/mol) and altered polarity due to the different connectivity and salt form . The target compound also has a computed logP of -2.626 reported by one supplier database [3].

Lipophilicity LogP Polar surface area ADME properties

Chiral Stability and Enantiomeric Integrity: Procurement and Handling Considerations

While no published racemization kinetics exist for (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid, class-level knowledge indicates that alpha-amino acids with beta-aromatic substituents can undergo base-catalyzed racemization under certain conditions [1]. The target compound is supplied as the free amino acid, which may be more susceptible to racemization than protected derivatives such as the Boc-protected analog (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid (CAS not specified; MFCD20501908) . The availability of this Boc-protected derivative demonstrates that the chiral center can be preserved during synthetic manipulations when appropriate protecting group strategies are employed.

Chiral stability Racemization Storage conditions Quality assurance

(2R)-2-Amino-3-(quinazolin-4-yl)propanoic Acid: Evidence-Based Research and Industrial Application Scenarios


Chiral Building Block for Structure-Activity Relationship (SAR) Studies of Quinazoline-Based Inhibitors

The defined (2R)-stereochemistry and C-linked quinazolin-4-yl scaffold make this compound suitable for SAR programs exploring the stereochemical determinants of quinazoline-amino acid conjugate activity [1]. Amino acid-derived quinazolines have been investigated as Rock/PKA inhibitors and MAO inhibitors, where stereochemistry and regiochemistry are critical determinants of potency and selectivity [2]. Use of the specifically (2R)-configured building block ensures that observed biological effects can be unambiguously attributed to the intended stereoisomer.

Synthesis of Peptidomimetics Incorporating Quinazoline Pharmacophores

As a non-proteinogenic amino acid with a quinazoline side chain, (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid can serve as a conformationally constrained building block for peptidomimetic design [1]. The D-configuration (2R) imparts resistance to proteolytic degradation relative to L-amino acid-containing peptides (class-level inference), while the quinazoline moiety provides potential binding interactions with aromatic recognition sites in target proteins. This application is supported by the availability of the Boc-protected derivative for solid-phase peptide synthesis workflows .

Enantiomerically Pure Standard for Chiral Analytical Method Development

The distinct CAS numbers for the (2R)-enantiomer (1354970-96-9) and (2S)-enantiomer (1306728-60-8), coupled with supplier purity specifications of up to ≥98%, enable the use of this compound as a reference standard for chiral chromatographic method development [3]. This application is particularly relevant for quality control workflows where enantiomeric purity must be established and quantified.

Synthetic Intermediate for Novel 4-Substituted Quinazoline Derivatives

The quinazoline 4-position carbon-linked amino acid scaffold provides a versatile synthetic handle for further derivatization. The free amino and carboxylic acid groups enable amide bond formation, esterification, and conjugation to carriers or labels . Unlike N-linked quinazolinyl alanine analogs, the C-linked connectivity maintains the quinazoline nitrogen atoms in their native hybridization state, preserving the heterocycle's electronic properties for potential metal coordination or hydrogen-bonding interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.